Sodium L-lactate-13C3

Isotopic purity Tracer selection Mass spectrometry

Sodium L-lactate-13C3 (CAS: 201595-71-3) is a stable isotope-labeled analog of sodium L-lactate wherein all three carbon atoms in the lactate molecule are replaced with the carbon-13 isotope. Commercial preparations are typically supplied as a 45-55% (w/w) aqueous solution with isotopic purity specifications of ≥98 to ≥99 atom% 13C, chemical purity ≥98% (CP), and chiral purity ≥98% (HPLC).

Molecular Formula C3H5NaO3
Molecular Weight 113.05 g/mol
Cat. No. B12398467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium L-lactate-13C3
Molecular FormulaC3H5NaO3
Molecular Weight113.05 g/mol
Structural Identifiers
SMILESCC(C(=O)[O-])O.[Na+]
InChIInChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/i3+1;
InChIKeyNGSFWBMYFKHRBD-FJUFCODESA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium L-Lactate-13C3 Procurement Guide: Isotopic Specifications and Core Tracer Characteristics


Sodium L-lactate-13C3 (CAS: 201595-71-3) is a stable isotope-labeled analog of sodium L-lactate wherein all three carbon atoms in the lactate molecule are replaced with the carbon-13 isotope . Commercial preparations are typically supplied as a 45-55% (w/w) aqueous solution with isotopic purity specifications of ≥98 to ≥99 atom% 13C, chemical purity ≥98% (CP), and chiral purity ≥98% (HPLC) . As a fully 13C-labeled isotopologue, this compound produces a characteristic M+3 mass shift in mass spectrometry applications, enabling unambiguous differentiation from endogenous unlabeled lactate (M) and from partially labeled isotopologues .

Sodium L-Lactate-13C3 Substitution Analysis: Why Unlabeled or Partially Labeled Analogs Cannot Replace Fully 13C3-Labeled Tracer


Substituting sodium L-lactate-13C3 with unlabeled sodium L-lactate, single-position 13C-labeled lactate (e.g., [3-13C]lactate), or the D-lactate stereoisomer introduces critical experimental liabilities. Unlabeled lactate cannot be analytically distinguished from endogenous lactate pools, precluding absolute quantification in LC-MS/MS workflows . Partially labeled isotopologues produce different mass isotopomer distributions and exhibit variable fragmentation efficiencies in tandem mass spectrometry—[U-13C]lactate demonstrates 1.4-fold higher fragmentation efficiency than unlabeled lactate, while [3-13C]lactate shows 1.2-fold higher efficiency, introducing position-dependent quantification artifacts [1]. Moreover, D-lactate-13C3 and L-lactate-13C3 are not interchangeable, as they traverse distinct stereospecific metabolic pathways and are processed by different enzyme systems [2]. These differences necessitate rigorous tracer selection based on the specific analytical and metabolic requirements of the intended application.

Sodium L-Lactate-13C3 Quantitative Differentiation Evidence: Head-to-Head Performance Data Against Alternatives


Isotopic Purity Specification: Sodium L-Lactate-13C3 vs. Single-Position 13C-Lactate Tracers

Commercial sodium L-lactate-13C3 is specified at ≥99 atom% 13C isotopic enrichment across all three carbon positions, ensuring uniform labeling throughout the lactate molecule . In contrast, single-position 13C-labeled lactate (e.g., sodium L-lactate-3-13C) is labeled only at the C3 position, with the remaining carbons at natural abundance (~1.1% 13C). This differential labeling pattern produces distinct mass isotopomer distributions that directly affect analytical sensitivity and quantification accuracy.

Isotopic purity Tracer selection Mass spectrometry

Analytical Precision Validation: Sodium L-Lactate-13C3 as Internal Standard in Dried Blood Spot LC-MS/MS

In a validated LC-MS/MS method for simultaneous quantification of blood lactate and pyruvate using dried blood spots (DBS), sodium L-lactate-13C3 was employed as the internal standard (IS) [1]. The method demonstrated excellent precision and linearity when using the 13C3-labeled IS, confirming its suitability for absolute quantification in complex biological matrices.

LC-MS/MS Internal standard Dried blood spots

Fragmentation Efficiency in Tandem MS: [U-13C3]Lactate vs. Single-Position 13C-Lactate Isotopologues

A systematic analysis of lactate isotopologue fragmentation under tandem mass spectrometry conditions revealed that the position of 13C labeling differentially influences fragmentation efficiency [1]. [U-13C]lactate (equivalent to 13C3-lactate) exhibited a 1.4-fold higher fragmentation efficiency compared to unlabeled lactate, while [3-13C]lactate showed 1.2-fold higher efficiency. In contrast, [1-13C]lactate displayed fragmentation efficiency similar to unlabeled lactate. This position-dependent fragmentation bias directly impacts isotopologue quantification accuracy.

Fragmentation efficiency Mass isotopomer Tandem MS

Liver Metabolic Flux Estimates: [13C3]Lactate vs. [13C3]Propionate Tracer Divergence

In a comprehensive in vivo isotope labeling study in fasted C57BL/6J mice, hepatic metabolic flux estimates derived from [13C3]lactate infusion were directly compared with those from [13C3]propionate [1]. Using conventional modeling assumptions, liver pyruvate cycling fluxes were incongruent between the two tracers. Expanded models incorporating additional labeling measurements and relaxed assumptions revealed that inconsistencies in hepatic flux estimates stem, in part, from peripheral tracer recycling and incomplete isotope equilibration within the citric acid cycle. Importantly, [13C3]lactate flux estimates were influenced by Cori cycle activity, providing distinct physiological information compared to [13C3]propionate.

Metabolic flux analysis Liver metabolism Tracer recycling

Sodium L-Lactate-13C3 Optimal Application Scenarios: Evidence-Based Selection for Research and Industrial Use


Absolute Quantification of Blood Lactate and Pyruvate in Clinical Metabolomics

Sodium L-lactate-13C3 is optimally employed as an internal standard for LC-MS/MS quantification of lactate and pyruvate in dried blood spots (DBS), particularly in pediatric and neonatal screening applications. The validated method using this 13C3-labeled IS achieved within-run precision of 1.9% CV and between-run precision of 3.9% CV for lactate quantification, with excellent linearity (r=0.9986) and strong correlation with enzymatic assays (r²=0.9405) [1]. The M+3 mass shift ensures complete chromatographic and mass spectrometric separation from endogenous unlabeled lactate, enabling accurate absolute quantification even in complex blood matrices.

In Vivo Liver Metabolic Flux Analysis of Gluconeogenesis and Cori Cycle Activity

For in vivo hepatic metabolic flux studies investigating gluconeogenesis from lactate, the Cori cycle, and pyruvate cycling, [13C3]lactate is the tracer of choice rather than alternative 13C-labeled substrates such as [13C3]propionate [1]. As demonstrated in mouse models, [13C3]lactate infusion specifically reports on fluxes that are influenced by peripheral lactate recycling and Cori cycle activity—physiological parameters that propionate-based tracers do not capture. This scenario applies to research on hepatic insulin resistance, type 2 diabetes, and fatty liver disease where accurate assessment of gluconeogenic flux is critical.

Real-Time Nuclear Lactate Metabolism Monitoring via In-Nucleus NMR

Sodium L-lactate-13C3 enables real-time monitoring of lactate metabolism within isolated cellular nuclei using 1H-13C 2D HSQC NMR spectroscopy [1]. The uniform 13C3 labeling provides strong, distinct NMR signals that allow temporal tracking of lactate conversion to pyruvate and acetate in nuclear compartments. This application is particularly valuable for investigating nuclear lactate dehydrogenase (LDHA) activity and the emerging role of lactate-derived carbons in histone acetylation and epigenetic regulation.

Metabolic Flux Analysis with Uniform Carbon Tracing Requirements

In 13C-metabolic flux analysis (13C-MFA) experiments where consistent fragmentation behavior across all labeled positions is essential, uniformly 13C3-labeled lactate is preferred over single-position labeled alternatives [1]. The differential fragmentation efficiencies observed among lactate isotopologues (1.4-fold for [U-13C]lactate vs. 1.2-fold for [3-13C]lactate) introduce position-dependent quantification biases that must be calibrated. Procurement of sodium L-lactate-13C3 eliminates this variable and provides predictable, uniform 13C enrichment across the entire lactate molecule for accurate isotopomer distribution analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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